Cas no 851526-81-3 (tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate)

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is a bicyclic tertiary amine derivative with a Boc-protected amine group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its rigid bicyclic scaffold and protected amine functionality facilitate the development of bioactive molecules. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic transformations while allowing selective deprotection under mild acidic conditions. Its structural features make it valuable for constructing complex heterocycles or as a building block in medicinal chemistry. The compound’s well-defined reactivity and compatibility with diverse reaction conditions contribute to its utility in drug discovery and process chemistry applications.
tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate structure
851526-81-3 structure
Product name:tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
CAS No:851526-81-3
MF:C11H20N2O2
MW:212.288702964783
MDL:MFCD13192099
CID:2149388
PubChem ID:22121919

tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3,6-diaza-bicyclo[3.2.1]octane-3-carboxylate
    • tert-Butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
    • 1,1-Dimethylethyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate (ACI)
    • MFCD13192099
    • P11653
    • CS-0055444
    • 3-Boc-3,6-diazabicyclo[3.2.1]octane
    • SCHEMBL928993
    • BJB52681
    • DB-361637
    • 851526-81-3
    • EN300-1603310
    • tert-butyl3,6-diazabicyclo[3.2.1]octane-3-carboxylate
    • AS-83316
    • SB11200
    • SY244813
    • tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
    • MDL: MFCD13192099
    • Inchi: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-9(7-13)12-5-8/h8-9,12H,4-7H2,1-3H3
    • InChI Key: MERPNGVRBNBTQH-UHFFFAOYSA-N
    • SMILES: O=C(N1CC2CC(NC2)C1)OC(C)(C)C

Computed Properties

  • Exact Mass: 212.152477885g/mol
  • Monoisotopic Mass: 212.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 0.9

tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D618893-1G
tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
851526-81-3 97%
1g
$745 2024-05-23
eNovation Chemicals LLC
D618893-100mg
tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
851526-81-3 97%
100mg
$195 2024-05-23
eNovation Chemicals LLC
D618893-10G
tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
851526-81-3 97%
10g
$3730 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05882-10G
tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
851526-81-3 97%
10g
¥ 19,833.00 2023-04-13
Enamine
EN300-1603310-0.25g
tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
851526-81-3
0.25g
$853.0 2023-06-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05882-1G
tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
851526-81-3 97%
1g
¥ 3,966.00 2023-04-13
Enamine
EN300-1603310-2.5g
tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
851526-81-3
2.5g
$1936.0 2023-06-04
Enamine
EN300-1603310-1000mg
tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
851526-81-3
1000mg
$927.0 2023-09-23
abcr
AB458371-1g
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate, 95%; .
851526-81-3 95%
1g
€1157.10 2025-02-14
Enamine
EN300-1603310-500mg
tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
851526-81-3
500mg
$890.0 2023-09-23

tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  18 h, 60 psi, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  20 h, rt
Reference
Structure-Activity Studies and Analgesic Efficacy of N-(3-Pyridinyl)-Bridged Bicyclic Diamines, Exceptionally Potent Agonists at Nicotinic Acetylcholine Receptors
Bunnelle, William H.; Daanen, Jerome F.; Ryther, Keith B.; Schrimpf, Michael R.; Dart, Michael J.; et al, Journal of Medicinal Chemistry, 2007, 50(15), 3627-3644

tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate Raw materials

tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate Preparation Products

Additional information on tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate

Introduction to Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate (CAS No. 851526-81-3)

Ter-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate, identified by its CAS number 851526-81-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of bicyclic amines, characterized by its unique structural framework which includes a tert-butyl group and a diazabicyclo[3.2.1]octane core. The presence of these structural features imparts distinct chemical properties and functionalities, making it a valuable candidate for various applications in synthetic chemistry and drug development.

The molecular structure of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate consists of a seven-membered bicyclic system with two nitrogen atoms incorporated into the ring, creating a rigid and stable framework. The tert-butyl group attached to the carboxylate moiety enhances the compound's solubility in organic solvents and influences its reactivity in chemical transformations. This structural design has been meticulously optimized to facilitate its role as an intermediate in the synthesis of more complex molecules.

In recent years, the pharmaceutical industry has shown increasing interest in bicyclic amines due to their potential as pharmacophores in drug design. The rigid scaffold of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate allows for precise spatial arrangement of functional groups, which is crucial for achieving high binding affinity and selectivity in biological targets. This property has made it a promising candidate for the development of novel therapeutic agents targeting various diseases.

One of the most compelling aspects of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is its versatility in synthetic chemistry. The compound can serve as a building block for constructing more complex molecules through various chemical reactions such as nucleophilic substitution, alkylation, and cyclization reactions. These transformations are essential for the development of new drugs and agrochemicals, where precise control over molecular structure is paramount.

The synthesis of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled more efficient and sustainable production processes for this compound, reducing the environmental impact associated with its manufacture.

Recent research has highlighted the potential applications of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate in medicinal chemistry. Studies have demonstrated its utility as a precursor in the synthesis of novel heterocyclic compounds with significant biological activity. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.

The structural features of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate also make it an attractive candidate for material science applications. The rigid bicyclic framework provides stability and resistance to thermal degradation, making it suitable for use in high-performance polymers and coatings.

In conclusion, tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate (CAS No. 851526-81-3) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and chemical properties make it a valuable intermediate in synthetic chemistry, while its biological activity suggests promising applications in drug development.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:851526-81-3)tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
A1091699
Purity:99%
Quantity:10g
Price ($):2465.0